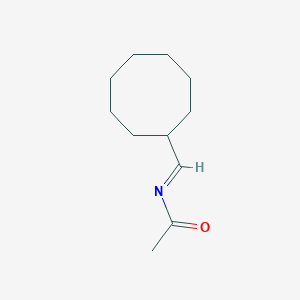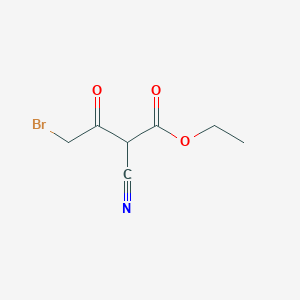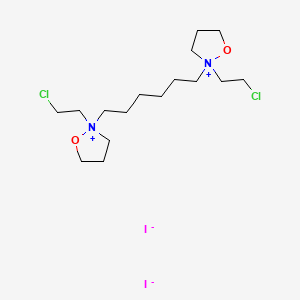
2,2'-Hexamethylenebis(2-(2-chloroethyl)isoxazolidinium) diiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Hexamethylenebis(2-(2-chloroethyl)isoxazolidinium) diiodide is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of two isoxazolidinium rings connected by a hexamethylene chain, with each ring bearing a 2-chloroethyl group. The diiodide form indicates the presence of two iodide ions associated with the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Hexamethylenebis(2-(2-chloroethyl)isoxazolidinium) diiodide typically involves the reaction of hexamethylene diamine with 2-chloroethyl isocyanate to form the intermediate isoxazolidinium compound. This intermediate is then reacted with iodine to produce the final diiodide compound. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
化学反应分析
Types of Reactions
2,2’-Hexamethylenebis(2-(2-chloroethyl)isoxazolidinium) diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The 2-chloroethyl groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the 2-chloroethyl groups under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted isoxazolidinium compounds.
科学研究应用
2,2’-Hexamethylenebis(2-(2-chloroethyl)isoxazolidinium) diiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,2’-Hexamethylenebis(2-(2-chloroethyl)isoxazolidinium) diiodide involves its interaction with biological molecules. The 2-chloroethyl groups can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of biological processes. This interaction can result in the disruption of cellular functions and has been studied for its potential use in cancer therapy.
相似化合物的比较
Similar Compounds
Bis(2-chloroethyl) ether: A similar compound with two 2-chloroethyl groups connected by an ether linkage.
Diethylene glycol bis(2-chloroethyl) ether: Another related compound with a diethylene glycol backbone and two 2-chloroethyl groups.
Uniqueness
2,2’-Hexamethylenebis(2-(2-chloroethyl)isoxazolidinium) diiodide is unique due to its isoxazolidinium rings and the presence of iodide ions. These structural features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
属性
CAS 编号 |
97755-90-3 |
|---|---|
分子式 |
C16H32Cl2I2N2O2 |
分子量 |
609.1 g/mol |
IUPAC 名称 |
2-(2-chloroethyl)-2-[6-[2-(2-chloroethyl)-1,2-oxazolidin-2-ium-2-yl]hexyl]-1,2-oxazolidin-2-ium;diiodide |
InChI |
InChI=1S/C16H32Cl2N2O2.2HI/c17-7-13-19(11-5-15-21-19)9-3-1-2-4-10-20(14-8-18)12-6-16-22-20;;/h1-16H2;2*1H/q+2;;/p-2 |
InChI 键 |
DGVJKVDTTJWRQU-UHFFFAOYSA-L |
规范 SMILES |
C1C[N+](OC1)(CCCCCC[N+]2(CCCO2)CCCl)CCCl.[I-].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



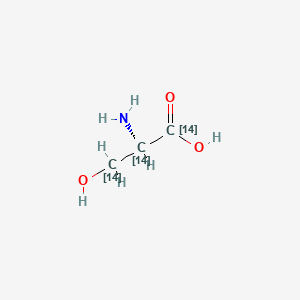
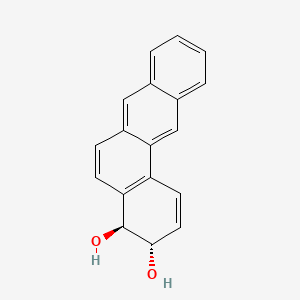

![2-tert-Butyl 7-ethyl (1R,4S)-2-azabicyclo[2.2.1]heptane-2,7-dicarboxylate](/img/structure/B13788162.png)
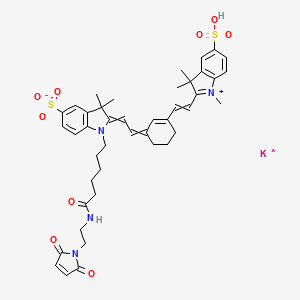


![4-Hydroxy-3-[2-(2-hydroxy-5-nitro-3-sulfophenyl)diazenyl]-6-[(sulfomethyl)amino]-2-naphthalenesulfonic acid](/img/structure/B13788177.png)

